molecular formula C36H36N2O8 B1237249 Hyoscyamide

Hyoscyamide

Cat. No. B1237249
M. Wt: 624.7 g/mol
InChI Key: FGAVHWSCPSBSMG-NAZWXXJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hyoscyamide is a natural product found in Hyoscyamus niger with data available.

Scientific Research Applications

  • Enantioselective Analysis and Pharmacokinetics : Research by John et al. (2012) highlights the importance of distinguishing between the R- and S-hyoscyamine enantiomers in pharmacokinetics, particularly in relation to their different effects on muscarinic receptors.

  • Biomass and Alkaloid Content Improvement in Plant Cultures : Studies by Belabbassi et al. (2016) demonstrate that polyploidization and elicitation with acetylsalicylic or salicylic acids can significantly enhance the biomass and hyoscyamine content in Datura stramonium hairy roots, suggesting a method to increase alkaloid yield in plant cultures.

  • Biotechnological Applications : Research on genetically engineered root cultures of Hyoscyamus niger, as reported by Hashimoto et al. (1993), shows that these cultures can produce increased amounts of hyoscyamine and scopolamine, pointing to potential biotechnological applications for producing these alkaloids.

  • Alkaloid Production Enhancement : The study by Hedayati et al. (2020) illustrates the use of silicon dioxide nanoparticles as an effective elicitor for increasing the production of hyoscyamine and scopolamine in Hyoscyamus species, indicating a novel approach to enhance alkaloid production.

  • Oxidative Stress and Liver Cells : Research conducted by Farsani et al. (2017) on the antioxidant and antiglycation effects of hyoscyamine on rat liver cells reveals its potential in protecting liver cells against the damaging effects of free radicals.

  • Tropane Alkaloid Metabolism in Plants : A study on the regulation of tropane alkaloid metabolism in plants, as described by Oksman-Caldentey & Arroo (2000), provides insights into the medicinal, hallucinogenic, and poisonous properties of plants producing hyoscyamine and scopolamine.

  • H6H Gene Expression and Tropane Alkaloid Production : The study by Norozi et al. (2018) on the effects of acetylsalicylic acid on Hyoscyamus reticulatus hairy roots shows that this treatment can increase the expression of key biosynthetic genes and enzymes, thus enhancing tropane alkaloid production.

properties

Molecular Formula

C36H36N2O8

Molecular Weight

624.7 g/mol

IUPAC Name

(2Z,3Z)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-N,N'-bis[2-(4-hydroxyphenyl)ethyl]butanediamide

InChI

InChI=1S/C36H36N2O8/c1-45-33-21-25(7-13-31(33)41)19-29(35(43)37-17-15-23-3-9-27(39)10-4-23)30(20-26-8-14-32(42)34(22-26)46-2)36(44)38-18-16-24-5-11-28(40)12-6-24/h3-14,19-22,39-42H,15-18H2,1-2H3,(H,37,43)(H,38,44)/b29-19-,30-20-

InChI Key

FGAVHWSCPSBSMG-NAZWXXJZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C(=O)NCCC2=CC=C(C=C2)O)/C(=C/C3=CC(=C(C=C3)O)OC)/C(=O)NCCC4=CC=C(C=C4)O)O

SMILES

COC1=C(C=CC(=C1)C=C(C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O)C(=O)NCCC4=CC=C(C=C4)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O)C(=O)NCCC4=CC=C(C=C4)O)O

synonyms

hyoscyamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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